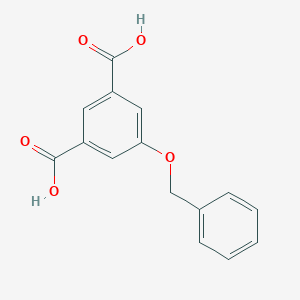

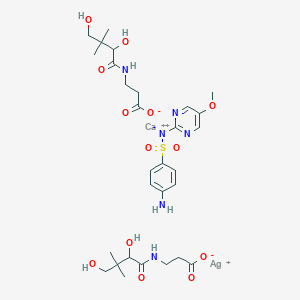

5-(Benzyloxy)isophthalic acid

説明

Synthesis Analysis

The synthesis of 5-(Benzyloxy)isophthalic acid involves several key steps starting from basic aromatic precursors. A method described for the synthesis of structurally related compounds involves reactions under hydrothermal conditions or employing palladium(II) catalysts for creating cyclic alkenyl ethers, indicative of methods that might be adaptable for synthesizing 5-(Benzyloxy)isophthalic acid derivatives (Mondal, Yamamoto, 2003).

Molecular Structure Analysis

Crystallographic studies on similar compounds reveal that these molecules can exhibit non-planar configurations with significant dihedral angles between aromatic rings. For instance, a compound with structural resemblance displayed benzene rings nearly perpendicular to one another, highlighting the complex spatial arrangements possible within this chemical family (Faizi et al., 2016).

Chemical Reactions and Properties

5-(Benzyloxy)isophthalic acid can participate in a variety of chemical reactions, including esterification and condensation reactions, which are foundational for synthesizing polymeric materials or functionalizing surfaces. Research indicates that derivatives of isophthalic acid, to which 5-(Benzyloxy)isophthalic acid is related, can engage in reactions leading to the formation of coordination polymers with interesting structural and functional properties (Zang et al., 2011).

Physical Properties Analysis

The physical properties of 5-(Benzyloxy)isophthalic acid derivatives are influenced by their molecular structure. For example, crystallographic analysis shows that these compounds can form undulating sheets through hydrogen bonding, suggesting solubility and interaction characteristics important for materials science applications (Faizi et al., 2016).

Chemical Properties Analysis

The chemical behavior of 5-(Benzyloxy)isophthalic acid is dictated by the functional groups present on the aromatic rings. Isophthalic acid derivatives exhibit a range of reactivities, from participation in coordination polymer formation to interactions with metal ions, highlighting the versatility and potential for targeted chemical synthesis (Liu et al., 2018).

科学的研究の応用

Crystal Structure Analysis : The study of 5-[(4-carboxybenzyl)oxy]isophthalic acid (a derivative of 5-(Benzyloxy)isophthalic acid) reveals its non-planar structure with benzene rings nearly perpendicular to each other, connected by hydrogen bonds. This structural information is crucial for understanding its chemical behavior and potential applications (Faizi et al., 2016).

Supramolecular Chemistry : Triphenyltin(IV) carboxylates with isophthalic acid and benzoic acid derivatives form 1D supramolecular chains. These chains are noted for their high thermal stability and a unique intermolecular C-H-O hydrogen bond network (Liu et al., 2011).

Photoluminescence and Magnetic Properties : Metal-organic frameworks based on 5-(1H-tetrazol-5-yl)isophthalic acid complexes exhibit intense photoluminescence and antiferromagnetic properties. These characteristics open up possibilities for materials with specialized applications (Calahorro et al., 2013).

Self-assembly : The self-assembly of 5-(12-cyano-dodecyloxy)-isophthalic acid at interfaces has been studied for its pattern formation and functional implications, particularly in creating cyano functional rows on surfaces (Hai et al., 2009).

Solubility Studies : Research on isophthalic acid has shown its solubility characteristics in different solutions, providing essential data for its application in various industrial processes (Long et al., 2005).

Polyurethane Dendrimers Synthesis : The synthesis of polyurethane dendrimers using 5-(t-butyldiphenylsiloxy)propyloxyisophthalic acid as a reactant demonstrates the chemical's relevance in creating dendritic structures up to the fourth generation (Taylor & Puapaiboon, 1998).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires .

特性

IUPAC Name |

5-phenylmethoxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-14(17)11-6-12(15(18)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVPKFJCXNRPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555576 | |

| Record name | 5-(Benzyloxy)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)isophthalic acid | |

CAS RN |

114274-39-4 | |

| Record name | 5-(Benzyloxy)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI)](/img/structure/B38570.png)

![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)

![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)